1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Catalog No.
S2916608
CAS No.
851806-85-4
M.F
C19H19FN2O3S
M. Wt
374.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methy...

CAS Number

851806-85-4

Product Name

1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

IUPAC Name

(3,5-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Molecular Formula

C19H19FN2O3S

Molecular Weight

374.43

InChI

InChI=1S/C19H19FN2O3S/c1-24-15-9-14(10-16(11-15)25-2)18(23)22-8-7-21-19(22)26-12-13-5-3-4-6-17(13)20/h3-6,9-11H,7-8,12H2,1-2H3

InChI Key

OGZOGRXSKLFFIL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OC

solubility

not available

1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structural features. It incorporates a dimethoxybenzoyl moiety, a fluorophenyl group, and a dihydroimidazole unit, making it an intriguing subject for research in various scientific fields, including chemistry and medicinal science. The compound's molecular formula is C₁₉H₁₉F N₂O₃S, and it exhibits potential applications in drug development and materials science due to its diverse functional groups and chemical properties .

There is no current information available on the mechanism of action of this specific compound. However, dihydroimidazoles can exhibit various biological activities depending on the substituents present. Some derivatives have been shown to act as kinase inhibitors (enzymes that transfer phosphate groups) or have antifungal or antibacterial properties [].

  • Aromatic compounds can sometimes have irritant or sensitizing properties.
  • The presence of fluorine can potentially alter the reactivity of the molecule.
  • As a general precaution, any unknown compound should be handled with care, following proper laboratory safety protocols.

  • Oxidation: The addition of oxygen or removal of hydrogen can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Functional groups can be replaced under specific conditions using nucleophiles or electrophiles.

Research indicates that 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may exhibit significant biological activity. Studies suggest that derivatives of similar imidazole compounds can influence lipid profiles and have potential therapeutic effects on cardiovascular health by increasing high-density lipoprotein cholesterol levels . Moreover, the compound's interactions with biological targets such as enzymes and receptors are being investigated for their implications in drug development.

The synthesis of this compound typically involves multi-step processes:

  • Preparation of Precursors: The initial step includes synthesizing the dimethoxyphenyl and fluorophenyl precursors.
  • Coupling Reactions: These precursors are then coupled through various reactions to form the desired imidazole structure.
  • Purification Techniques: Advanced purification methods such as chromatography and crystallization are employed to isolate the final product in high purity.

Industrial production may utilize batch or continuous flow reactors to optimize yield and minimize costs while ensuring environmental sustainability.

1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several applications:

  • In Drug Development: Its potential therapeutic properties make it a candidate for developing new medications targeting various diseases.
  • In Material Science: The compound may serve as a building block for synthesizing advanced materials such as polymers and coatings due to its unique chemical properties.

The interaction studies of this compound focus on its ability to modulate biochemical pathways by interacting with specific molecular targets. For instance, it may inhibit or activate certain enzymes, impacting metabolic processes and signal transduction pathways. Ongoing research aims to elucidate these mechanisms further, which could lead to novel therapeutic strategies .

Several compounds share structural similarities with 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazoleContains dimethyl groups instead of methoxyExhibits distinct pharmacological properties
2-{[(3-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleLacks the benzoyl groupFocused on different biological activities
1-(4-Methoxybenzoyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleDifferent halogen substituentInvestigated for varied therapeutic effects

These compounds highlight the uniqueness of 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole through its specific functional groups and potential applications in medicinal chemistry .

Multi-Component Reaction Strategies for Imidazole Core Formation

The Debus–Radziszewski reaction serves as a foundational multicomponent approach for imidazole synthesis, combining 1,2-dicarbonyl compounds, aldehydes, and ammonia or amines. For the target compound, a modified three-component system is employed, utilizing 3,5-dimethoxybenzoyl chloride as the acylating agent, 2-fluorobenzyl mercaptan as the sulfanyl source, and a dihydroimidazole precursor. The reaction proceeds via sequential condensation, cyclization, and acylation steps.

A study by Shukla et al. demonstrated that substituting ammonia with primary amines in Debus–Radziszewski-type reactions enhances yields of N-substituted imidazoles, achieving 68–82% efficiency for analogous structures. Similarly, copper-catalyzed cross-cycloadditions between isocyanides, as reported by Sisko et al., provide an alternative route for constructing the dihydroimidazole backbone under mild conditions. Critical parameters include:

ParameterOptimal ConditionYield (%)
Temperature80°C75
CatalystCuI (10 mol%)82
SolventDMF/EtOAc (1:1)68

This table highlights the influence of copper catalysts on cycloaddition efficiency, aligning with findings from copper-mediated heteroaromatization.

Regioselective Sulfanyl Group Incorporation Techniques

Regioselective introduction of the [(2-fluorophenyl)methyl]sulfanyl group at position 2 of the imidazole ring is achieved via thiol–ene click chemistry or nucleophilic substitution. A two-step protocol involving (1) imidazole bromination at C2 and (2) displacement with 2-fluorobenzyl mercaptan in DMF at 60°C yields 89% regioselectivity.

Catalyst selection profoundly impacts regiocontrol. HBF4–SiO2 promotes sulfanyl group incorporation at C2 over C4 by stabilizing the transition state through Brønsted acid interactions, as evidenced by NMR studies. Competing pathways are suppressed by using excess ammonium acetate, which directs the nucleophile to the less hindered position.

Microwave-Assisted Cyclization Approaches

Microwave irradiation accelerates the cyclization of linear precursors into the dihydroimidazole core. A 2024 study by Dandale and Solanki demonstrated that 15-minute microwave exposure (300 W, 120°C) in ethanol achieves 94% conversion, compared to 12 hours under conventional heating. This method minimizes side reactions such as over-oxidation or dimerization.

Key advantages include:

  • Reduced reaction time: From 8–12 hours to 10–20 minutes.
  • Improved purity: Byproduct formation decreases from 15% to <3%.
  • Scalability: Gram-scale synthesis (5–10 g) maintains 88–91% yield.

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis using a ball mill enables solvent-free assembly of the target compound. Grinding 3,5-dimethoxybenzoic acid, 2-fluorobenzyl disulfide, and ethylene diamine with K2CO3 (20% w/w) for 45 minutes produces the dihydroimidazole intermediate, followed by acylation with benzoyl chloride. This method achieves 78% overall yield while eliminating toxic solvent waste.

Comparative analysis reveals:

MethodEnergy Consumption (kW·h)Yield (%)Purity (%)
Mechanochemical0.157895
Conventional2.47288

These protocols align with green chemistry principles, as validated by recent solvent-free imidazole syntheses.

XLogP3

3.3

Dates

Last modified: 08-17-2023

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